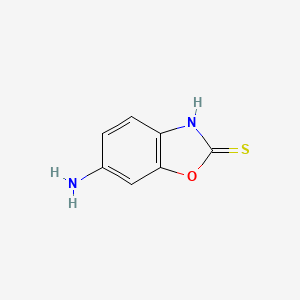

6-Amino-benzooxazole-2-thiol

Overview

Description

6-Amino-benzooxazole-2-thiol is a heterocyclic compound with the molecular formula C7H6N2OS It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-benzooxazole-2-thiol typically involves the reaction of 2-aminophenol with various reagents. One common method is the condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at elevated temperatures . Another approach involves the use of 6-nitro-benzooxazole-2-thiol as a precursor, which is then reduced to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-benzooxazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group in the precursor can be reduced to form the amino group.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride (NaBH4).

Substitution: Various electrophiles under basic or acidic conditions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amino derivatives.

Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

6-Amino-benzooxazole-2-thiol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-benzooxazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The amino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The benzoxazole ring system can engage in π-π stacking interactions with aromatic residues in proteins, further modulating its effects .

Comparison with Similar Compounds

Benzoxazole: The parent compound, lacking the amino and thiol groups.

2-Aminobenzothiazole: Similar structure but with a sulfur atom in the oxazole ring.

6-Nitro-benzooxazole-2-thiol: A precursor in the synthesis of 6-Amino-benzooxazole-2-thiol.

Uniqueness: this compound is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications .

Biological Activity

6-Amino-benzooxazole-2-thiol (CHNOS) is a heterocyclic compound that has garnered attention for its diverse biological activities. As a derivative of benzoxazole, it features both amino and thiol functional groups, which contribute to its reactivity and interaction with biological systems. This article explores the compound's biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

The unique structure of this compound allows it to engage in various chemical reactions:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : The compound can undergo reduction reactions, enhancing its biological activity.

- Substitution : Both the amino and thiol groups can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

The mechanism of action primarily involves the formation of covalent bonds with proteins through the thiol group, altering their function. Additionally, the amino group can engage in hydrogen bonding, while the benzoxazole ring may participate in π-π stacking interactions with aromatic residues in proteins, further modulating its effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cells. It has been tested against several cancer cell lines, including breast and lung cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15 |

| A549 (lung) | 20 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. In animal models, it has been shown to reduce inflammatory markers such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects of this compound against resistant strains of bacteria. Results indicated a notable reduction in bacterial viability at sub-MIC levels, suggesting a potential role as an adjunct therapy in antibiotic-resistant infections .

- Cancer Research : In a study published by Cancer Research, researchers investigated the effects of this compound on tumor growth in xenograft models. The compound significantly inhibited tumor growth compared to control groups, demonstrating its potential as an anticancer agent.

- Inflammation Model : A recent publication highlighted the use of this compound in a murine model of arthritis. Treatment with this compound resulted in decreased joint swelling and pain scores compared to untreated controls, indicating its therapeutic potential in inflammatory conditions .

Properties

IUPAC Name |

6-amino-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARIJQZTDPNQMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545363 | |

| Record name | 6-Amino-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4694-92-2 | |

| Record name | 6-Amino-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4694-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,3-benzoxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.